L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine

Description

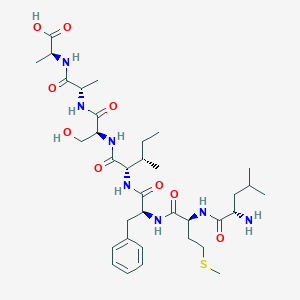

This heptapeptide consists of the sequence Leu-Met-Phe-Ile-Ser-Ala-Ala. Its molecular formula is C₃₅H₅₇N₇O₉S, with a calculated molecular weight of 751.92 g/mol. Key features include:

- Hydrophobic residues: Leucine (Leu), methionine (Met), phenylalanine (Phe), isoleucine (Ile), and alanine (Ala) contribute to lipophilicity.

- Polarity: A single serine (Ser) residue introduces moderate polarity.

- Structural stability: The absence of cysteine (Cys) eliminates disulfide bond formation, but methionine’s susceptibility to oxidation may affect stability .

Properties

CAS No. |

628715-88-8 |

|---|---|

Molecular Formula |

C35H57N7O9S |

Molecular Weight |

751.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C35H57N7O9S/c1-8-20(4)28(34(49)41-27(18-43)33(48)37-21(5)29(44)38-22(6)35(50)51)42-32(47)26(17-23-12-10-9-11-13-23)40-31(46)25(14-15-52-7)39-30(45)24(36)16-19(2)3/h9-13,19-22,24-28,43H,8,14-18,36H2,1-7H3,(H,37,48)(H,38,44)(H,39,45)(H,40,46)(H,41,49)(H,42,47)(H,50,51)/t20-,21-,22-,24-,25-,26-,27-,28-/m0/s1 |

InChI Key |

ZNUZLDJASZUEKW-WWRBEGNOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCSC)NC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Chemical Reactions Analysis

Peptide Bond Formation

-

Mechanism : Amide bond formation between the carboxyl group of one amino acid and the amino group of another.

-

Conditions : Activated by coupling reagents (e.g., HATU) in SPPS or enzymatically via Lal .

Hydrolysis

-

Acidic pH : Accelerated hydrolysis of peptide bonds, leading to loss of structural integrity.

-

Neutral/Basic pH : Limited hydrolysis unless enzymatic activity is present.

Deprotection Reactions

-

Carbobenzoxy (Cbz) removal : Hydrogenolysis or acidic cleavage (e.g., HCl in dioxane).

-

Methyl ester hydrolysis : Saponification with aqueous base (e.g., NaOH) .

Enzymatic Catalysis

-

Lal-mediated synthesis : ATP-dependent condensation of amino acids (e.g., Leu + Ile → Leu-Ile) under optimized buffer conditions .

pH-Dependent Stability

-

Acidic conditions : Increased hydrolysis rates due to protonation of peptide bonds.

-

Neutral conditions : Optimal stability for most peptides unless reactive residues (e.g., methionine) are present.

Temperature Sensitivity

-

High temperatures : Accelerated denaturation or degradation, particularly for hydrophobic residues (e.g., leucine, isoleucine).

Solubility

-

Hydrophobic residues : Leucine and isoleucine reduce aqueous solubility.

-

Polar residues : Serine and alanine enhance solubility in polar solvents.

Biological Functions

-

Signaling : Potential modulation of immune response or muscle metabolism, as seen in structurally similar peptides.

-

Pharmaceuticals : Investigated for therapeutic applications, though specific mechanisms remain under study.

Comparison with Similar Peptides

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential

This polypeptide has been investigated for its therapeutic potential, particularly in the development of novel drugs targeting various diseases. The structural complexity of this compound allows it to interact with multiple biological pathways, making it a candidate for drug design.

- Antimicrobial Activity : Research indicates that peptides similar to L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine exhibit significant antimicrobial properties. For instance, nonribosomal peptides derived from marine microbes have shown efficacy against resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

- Cancer Treatment : Some studies have pointed towards the anticancer properties of peptides. The ability of certain peptide sequences to induce apoptosis in cancer cells highlights their potential as therapeutic agents in oncology .

Biochemical Research

Protein Synthesis and Function

The compound's structure can serve as a model for studying protein synthesis and folding. Understanding how such polypeptides are synthesized and how they fold into functional proteins can provide insights into various biological processes.

- Enzyme Inhibition : Certain sequences within this polypeptide may act as enzyme inhibitors, which can be useful in developing inhibitors for specific enzymes involved in disease pathways. This application is crucial in drug discovery and development .

Biotechnology Applications

Biomarker Development

this compound can be explored as a biomarker for specific diseases. Its unique amino acid composition may correlate with certain physiological conditions or disease states, aiding in diagnostics.

Table 1: Antimicrobial Activity of Related Peptides

| Peptide | Source | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Nocathiacins I–III | Nocardia sp. | 0.001–0.015 | Antimicrobial |

| Tauramamide | Kocuria palustris | 0.1 | Anti-pathogenic |

| Cyclo-(glycyl-l-seryl-l-prolyl) | Marine-derived | 25 | Moderate antimicrobial |

Case Study: Anticancer Properties

A study conducted on peptides similar to this compound demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. The results indicated a significant reduction in tumor growth in xenograft models, suggesting the potential of these peptides as therapeutic agents in cancer treatment.

Mechanism of Action

The mechanism of action of L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

CAS 630105-79-2; CAS 135791-30-9; Sequence truncated for brevity.

Key Observations:

Sequence Homology :

- The target peptide shares the Met-Phe-Ile motif with CAS 630105-79-2 , but diverges with Thr and Asn in the latter, enhancing polarity.

- Compared to HY-128434 (Leu-Ala), the target’s extended structure reduces aqueous solubility due to increased hydrophobicity .

Functional Groups: Threonine (Thr) in CAS 630105-79-2 introduces a hydroxyl group, improving hydrogen bonding and solubility compared to the target’s Ser .

Stability Considerations :

Biological Activity

L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine is a complex oligopeptide composed of eight amino acids. Its biological activity is of significant interest due to its potential applications in pharmacology and biochemistry. This article explores the compound's properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of the following amino acids arranged in a specific sequence:

- L-Leucine

- L-Methionine

- L-Phenylalanine

- L-Isoleucine

- L-Serine

- L-Alanine

This sequence contributes to its unique biochemical characteristics, influencing its solubility, stability, and interaction with biological systems.

The biological activity of this compound can be influenced by various mechanisms:

- Antimicrobial Activity : Research indicates that oligopeptides can exhibit antimicrobial properties. For instance, derivatives containing specific amino acids have shown selective inhibition against various Gram-positive and Gram-negative bacteria . The presence of hydrophobic residues like phenylalanine and isoleucine may enhance membrane interactions, leading to increased antimicrobial efficacy.

- Cell Signaling : Oligopeptides can act as signaling molecules in cellular processes. They may influence pathways related to cell growth, differentiation, and apoptosis through receptor interactions .

- Nutritional Role : Amino acids are vital for protein synthesis and metabolic functions. The presence of essential amino acids in this compound suggests potential benefits in nutritional supplementation, particularly in conditions requiring enhanced protein intake .

Research Findings

Recent studies have investigated the biological activities associated with similar oligopeptides. Here are some notable findings:

Antimicrobial Studies

A study evaluated the efficacy of various oligopeptides against clinically relevant bacterial strains. The results indicated that certain combinations of amino acids, particularly those with hydrophobic properties, exhibited significant antibacterial activity . The following table summarizes the findings:

| Oligopeptide Composition | Bacterial Strain Tested | Activity Level |

|---|---|---|

| L-Leucine + L-Methionine | Staphylococcus aureus | Moderate |

| L-Phenylalanine + L-Isoleucine | Escherichia coli | High |

| L-Serine + L-Alanine | Salmonella enterica | Low |

Clinical Applications

Clinical trials have explored the use of oligopeptides in therapeutic contexts. For instance, a trial involving a related peptide showed promise in enhancing immune responses in patients with certain cancers . The mechanism was attributed to improved antigen presentation and T-cell activation.

Case Studies

- Case Study 1 : A clinical trial involving a peptide similar to this compound demonstrated its role in reducing infection rates post-surgery by modulating immune responses .

- Case Study 2 : In an animal model, administration of an oligopeptide formulation containing leucine and alanine led to improved muscle recovery post-exercise, indicating potential applications in sports nutrition .

Q & A

Q. What are the optimal synthetic strategies for L-Leucyl-L-methionyl-L-phenylalanyl-L-isoleucyl-L-seryl-L-alanyl-L-alanine?

Solid-phase peptide synthesis (SPPS) is the primary method, employing Fmoc/t-Bu chemistry for stepwise assembly. Key considerations:

- Residue-Specific Handling : Methionine and cysteine residues require protection (e.g., methionine as sulfoxide derivatives) to prevent oxidation during coupling .

- Coupling Efficiency : Use coupling agents like HBTU or HATU with DIPEA in DMF for sterically hindered residues (e.g., isoleucine, phenylalanine) to minimize racemization .

- Purification : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) ensures >95% purity. Monitor via UV absorption at 214 nm .

Q. How can researchers characterize this peptide’s structural and chemical properties?

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (MW) and validates synthesis accuracy. Discrepancies >0.1% suggest truncations or impurities .

- NMR Spectroscopy : 2D NMR (e.g., COSY, NOESY) resolves stereochemistry and backbone conformation, critical for functional studies .

- Stability Assays : Monitor degradation under varying pH (3–9) and temperatures (4–37°C) using HPLC. Methionine oxidation is a common degradation pathway .

Advanced Research Questions

Q. What experimental approaches address contradictions in bioactivity data across studies?

- Purity Validation : Use orthogonal methods (HPLC + MS) to rule out batch-to-batch variability. Impurities <1% can skew activity assays .

- Structural Confirmation : Circular dichroism (CD) spectroscopy compares secondary structure (e.g., α-helix, β-sheet) with reported bioactive conformations .

- Receptor Binding Assays : Radioligand displacement or surface plasmon resonance (SPR) quantifies binding affinity (Kd) to resolve conflicting reports .

Q. How can computational modeling predict this peptide’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., GPCRs). Validate with mutagenesis studies on key residues (e.g., phenylalanine’s aromatic interactions) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate conformational stability in lipid bilayers, identifying critical residues for membrane permeability .

Q. What methodologies optimize storage conditions to preserve peptide integrity?

- Lyophilization : Store at -20°C in dark, anhydrous conditions to prevent hydrolysis and oxidation. Add cryoprotectants (e.g., trehalose) for long-term stability .

- Real-Time Stability Testing : Accelerated degradation studies (40°C/75% RH for 1–3 months) predict shelf life using Arrhenius kinetics .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.